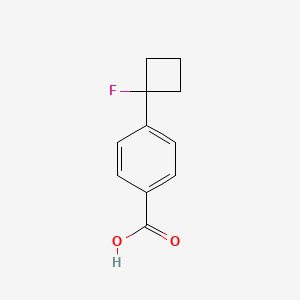

![molecular formula C20H26N4O2 B6535604 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one CAS No. 1049292-32-1](/img/structure/B6535604.png)

1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyridazinone derivative containing the (4-methoxyphenyl)piperazine moiety . It has been studied for its potential as an acetylcholinesterase inhibitor . The compound is part of a class of compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves the creation of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis

The molecular formula of this compound is C22H24N6O3. It is a complex structure with multiple ring structures, including a pyridazinone and a piperazine ring .Chemical Reactions Analysis

This compound has been studied for its inhibitory effects on acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . The compound with the best acetylcholinesterase activity was found to show competitive inhibition .作用機序

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The inhibition of AChE and BChE leads to an increase in acetylcholine levels . The compound with the best AChE activity was found to show competitive inhibition .

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic transmission pathway. This pathway is associated with cognitive functions and is impaired in neurodegenerative diseases like Alzheimer’s disease . By increasing acetylcholine levels, the compound can potentially alleviate the symptoms of these diseases .

Result of Action

The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This can potentially improve cognitive functions that are impaired in neurodegenerative diseases like Alzheimer’s disease .

生化学分析

Biochemical Properties

1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one has been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These interactions are crucial in the hydrolysis of acetylcholine, a neurotransmitter that plays a significant role in cognitive functions . The compound exhibits inhibitory effects on these enzymes, thereby increasing acetylcholine levels .

Cellular Effects

The compound’s effects on cells are primarily related to its influence on cholinergic transmission . By inhibiting AChE and BChE, this compound can potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules like AChE and BChE . It acts as an inhibitor for these enzymes, leading to changes in gene expression and an increase in acetylcholine levels .

Temporal Effects in Laboratory Settings

Its inhibitory effects on AChE and BChE suggest potential long-term impacts on cellular function .

Metabolic Pathways

Given its interactions with AChE and BChE, it may be involved in the metabolism of acetylcholine .

Transport and Distribution

Its interactions with enzymes like AChE and BChE suggest it may be localized to areas where these enzymes are present .

Subcellular Localization

The subcellular localization of this compound is another area that requires further study. Given its role as an AChE and BChE inhibitor, it may be found in regions of the cell where these enzymes are active .

特性

IUPAC Name |

1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-3-4-9-20(25)24-14-12-23(13-15-24)19-11-10-17(21-22-19)16-7-5-6-8-18(16)26-2/h5-8,10-11H,3-4,9,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWCEINVNRNSHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine](/img/structure/B6535533.png)

![methyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B6535536.png)

![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B6535572.png)

![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B6535576.png)

![2-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535588.png)

![3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6535598.png)

![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B6535605.png)

![1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535607.png)

![3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B6535612.png)

![2,2,2-trifluoro-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535628.png)

![3-methyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535632.png)